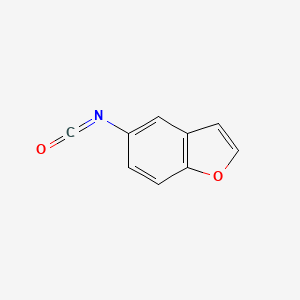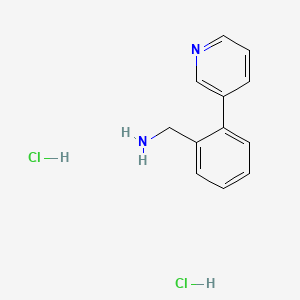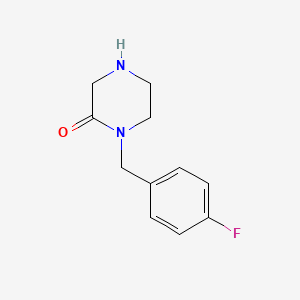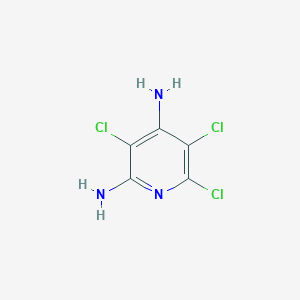
3,5,6-Trichloropyridine-2,4-diamine
説明
“3,5,6-Trichloropyridine-2,4-diamine” is a chemical compound with the molecular formula C5H4Cl3N3 . It is a pyridine derivative, which is a class of compounds that have broad applications in many fields of chemistry .
Synthesis Analysis
The synthesis of “3,5,6-Trichloropyridine-2,4-diamine” and similar compounds often involves reactions with organolithium reagents . For example, pentachloropyridine can react with diethyl malonate to construct diethyl 2- (perchloropyridin-4-yl)malonate .Molecular Structure Analysis
The molecular structure of “3,5,6-Trichloropyridine-2,4-diamine” consists of a pyridine ring with three chlorine atoms and two amine groups attached . The exact mass of the molecule is 210.947080 g/mol .Chemical Reactions Analysis
Pyridine compounds like “3,5,6-Trichloropyridine-2,4-diamine” are highly reactive towards nucleophilic attack due to their electron-deficient nature . All halogen atoms may be displaced by nucleophiles, leading to the formation of various substituted pyridine compounds .科学的研究の応用
1. Specific Scientific Field Biodegradation and Environmental Science .
3. Methods of Application or Experimental Procedures In a study, the degradation of TCP was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Strain ML was capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under the optimal conditions (temperature: 35 °C; pH: 7.0), respectively .
4. Results or Outcomes The study found that both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML . This is the first report on two different pathways responsible for TCP degradation in one strain .
-
Pentachloropyridine in Organic Synthesis
- Field : Organic Chemistry .
- Application Summary : Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
- Methods : The reactivity of pentachloropyridine allows it to react with various nucleophiles, leading to the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
- Results : The use of pentachloropyridine in organic synthesis has led to the creation of a wide range of organic compounds .
-
2,4,5-Trichloropyrimidine in Drug Synthesis
- Field : Pharmaceutical Chemistry .
- Application Summary : 2,4,5-Trichloropyrimidine is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, used as an anti-tumor treatment .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of 2,4,5-Trichloropyrimidine has led to the development of potent and selective ALK-5 inhibitors .
-
Pentachloropyridine in Organic Synthesis
- Field : Organic Chemistry .
- Application Summary : Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
- Methods : The reactivity of pentachloropyridine allows it to react with various nucleophiles, leading to the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
- Results : The use of pentachloropyridine in organic synthesis has led to the creation of a wide range of organic compounds .
-
2,4,5-Trichloropyrimidine in Drug Synthesis
- Field : Pharmaceutical Chemistry .
- Application Summary : 2,4,5-Trichloropyrimidine is used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors, used as an anti-tumor treatment .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of 2,4,5-Trichloropyrimidine has led to the development of potent and selective ALK-5 inhibitors .
特性
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trichloropyridine-2,4-diamine | |
CAS RN |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(dimethylamino)phenyl]-1H-Pyrazol-3-amine](/img/structure/B1602752.png)
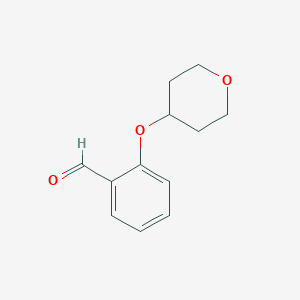

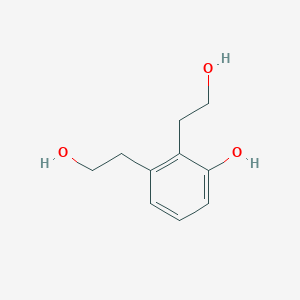
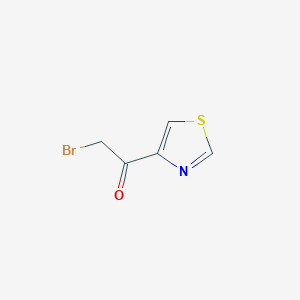
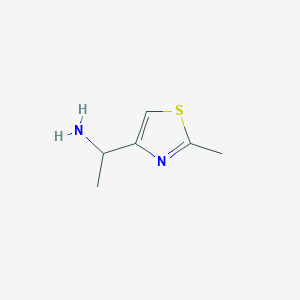

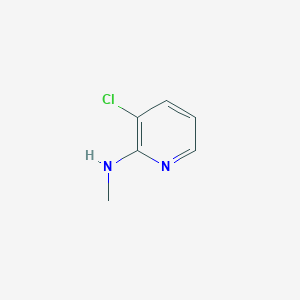
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
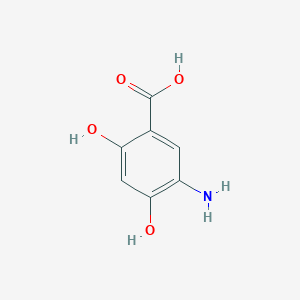
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
